REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:17]=[CH:16][C:5]([O:6][CH:7]([C:13]([CH3:15])=O)[C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:4][CH:3]=1>S(=O)(=O)(O)O>[Cl:1][C:2]1[CH:17]=[CH:16][C:5]2[O:6][C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:13]([CH3:15])[C:4]=2[CH:3]=1
|
Name
|
|
Quantity
|
90.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(OC(C(=O)OCC)C(=O)C)C=C1
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting suspension was stirred at 0° C for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
ADDITION
|
Details
|
poured
|
Type
|
CUSTOM
|
Details
|
onto crushed ice
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 0.5 hours
|
Duration
|
0.5 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with toluene
|
Type
|
WASH
|
Details
|
the organic phase was washed with 5% sodium bicarbonate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized from cyclohexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C(=C(O2)C(=O)OCC)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54.5 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |